di-4-Anepps
Overview
Description
Di-4-ANEPPS is a voltage-sensitive dye used in membrane potential studies . It is a fast-response probe that operates by means of a change in its electronic structure, and consequently its fluorescence properties, in response to a change in the surrounding electric field .
Molecular Structure Analysis
Di-4-ANEPPS is a zwitterionic molecule . Its exact molecular structure is not provided in the searched resources.Chemical Reactions Analysis
Di-4-ANEPPS is non-fluorescent until bound to membranes . It exhibits changes in fluorescence in response to electrical potential changes in its environment . The magnitude of its potential-dependent fluorescence change is often small; fast-response probes typically show a 2-10% fluorescence change per 100 mV .Physical And Chemical Properties Analysis
Di-4-ANEPPS is soluble in ethanol, DMSO, and DMF . Its excitation and emission maxima bound to model phospholipid membranes are approximately 465/635 nm, but these spectral properties are highly dependent on the environment .Scientific Research Applications
Membrane Binding and Electric Potentials
Di-4-ANEPPS is extensively used in probing membrane electric potentials due to its electrochromic response. Pevzner, Ehrenberg, and Loew (1993) examined its binding properties to membranes using various spectroscopy techniques, revealing its differential solubilization in the membrane, where the molecule's polar head protrudes out of the lipid environment, responsible for its spectral behavior (Pevzner, Ehrenberg, & Loew, 1993).
Versatility in Different Preparations
Loew et al. (1992) demonstrated the consistent potentiometric responses of Di-4-ANEPPS in various systems such as lipid vesicles, red blood cells, and cardiac cells. This versatility underpins its widespread use as a potentiometric indicator across different biological preparations (Loew et al., 1992).
Modulation of Cardiac Electrical Activity
Ronzhina et al. (2021) studied the effects of Di-4-ANEPPS on rabbit isolated hearts, showing its influence on electrical activity and its viability as a tool for investigating myocardial ischemia (Ronzhina et al., 2021).
Impact on Cardiac Conduction Velocity
Larsen et al. (2012) explored the hypothesis that Di-4-ANEPPS modulates cardiac impulse propagation. Their findings indicated a direct and dose-dependent modulation of cardiac impulse propagation by Di-4-ANEPPS, crucial for interpreting cardiac data obtained using this dye (Larsen et al., 2012).
RT/RR Coupling in Cardiac Research
Veselý et al. (2015) investigated the effects of Di-4-ANEPPS on RT/RR coupling in electrograms recorded on rabbit isolated hearts, demonstrating its potential impact on RT/RR coupling mainly caused by the prolongation of the RR interval during dye loading (Veselý et al., 2015).
Optimization for Blood-Perfused Tissues
Matiukas et al. (2007) characterized new styryl dyes optimized for blood-perfused tissue and intramural optical mapping, extending the utility of such dyes like Di-4-ANEPPS for deeper tissue probing and optical mapping of blood-perfused tissue (Matiukas et al., 2007).
Calibration of Di-4-ANEPPS
Tsemperouli and Sugihara (2018) reported a platform combining electrical measurements and fluorescence microscopy for calibrating Di-4-ANEPPS. This setup allows for the calibration of Di-4-ANEPPS in different lipid environments, improving understanding of its voltage-sensing mechanism (Tsemperouli & Sugihara, 2018).
Photodynamic Effects on Neuronal Activity
Stein and András (2010) investigated the effects of Di-4-ANEPPS on neuronal activity, focusing on its photodynamic effects. They found that Di-4-ANEPPS allows long recording sessions with little bleaching and no obvious damage to the neural system, demonstrating its utility in neural imaging studies (Stein & András, 2010).
Electrophysiological Activation in Mouse Heart
Witkowski et al. (1997) used Di-4-ANEPPS for studying electrophysiological activation in a Langendorff-perfused mouse heart. This study highlights the use of Di-4-ANEPPS in small animal models for detailed cardiac analysis (Witkowski et al., 1997).
Effects on Isolated Heart Electrogram
Fialová et al. (2011) examined the response of heart tissue to Di-4-ANEPPS, particularly focusing on heart rate changes and arrhythmia-preceding parameters in isolated rat heart electrogram during staining with Di-4-ANEPPS and washout period, providing valuable insights into its effects on cardiac parameters (Fialová et al., 2011).
Photodynamic Damage to Cardiomyocytes
Schaffer et al. (1994) explored the toxic and photodynamic properties of Di-4-ANEPPS on isolated guinea pig ventricular cells. Their findings suggest the involvement of reactive oxygen intermediates in Di-4-ANEPPS induced photodynamic damage, important for its application in optical membrane potential recordings in heart tissue and single cardiomyocytes (Schaffer et al., 1994).
Future Directions
Di-4-ANEPPS is a common tool for mapping cardiac electrical activity . Future research may focus on calibrating di-4-ANEPPS in different lipid environments to better understand its fundamental voltage-sensing mechanism . Another potential direction is the use of di-4-ANEPPS in combination with optical mapping for ‘all-optical’ electrophysiology .
properties
IUPAC Name |
3-[4-[(E)-2-[6-(dibutylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O3S/c1-3-5-17-30(18-6-4-2)28-13-12-26-22-25(10-11-27(26)23-28)9-8-24-14-19-29(20-15-24)16-7-21-34(31,32)33/h8-15,19-20,22-23H,3-7,16-18,21H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPJROQJVSPKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
di-4-Anepps | |
CAS RN |
90134-00-2 | |
Record name | 1-(3-Sulfonatopropyl)-4-(beta)(2-(di-n-butylamino)-6-naphthylvinyl)pyridinium betaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090134002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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